molecular formula C11H13NO B3059462 N-((S)-1-phenylethyl)acrylamide CAS No. 19035-71-3

N-((S)-1-phenylethyl)acrylamide

Cat. No. B3059462
CAS RN: 19035-71-3
M. Wt: 175.23 g/mol
InChI Key: RBVOJZBQNQTPRA-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((S)-1-phenylethyl)acrylamide is a derivative of acrylamide, which is a white, odorless, crystalline substance . Acrylamide is produced as a result of industrial processes and is generated in certain foods as a result of cooking at high temperatures . It is a vinyl-substituted primary amide .


Synthesis Analysis

Acrylamide is produced industrially mainly through the hydration of acrylonitrile . This reaction is also catalyzed by sulfuric acid and various metal salts . In addition, an enzyme known as nitrile hydratase, which is also capable of generating acrylamide from acrylonitrile, was discovered in microorganisms . This enzyme subsequently succeeded the use of sulfuric acid and copper catalysts in the industrial production of acrylamide .


Molecular Structure Analysis

Acrylamide is an organic compound with the chemical formula CH2=CHC(O)NH2 . It is a white odorless solid, soluble in water and several organic solvents . From the chemistry perspective, acrylamide is a vinyl-substituted primary amide (CONH2) .


Chemical Reactions Analysis

Acrylamide in food is produced by heat-induced reactions between the amino group of asparagine and the carbonyl group of reducing sugars along with thermal treatment of early Maillard reaction products . Similarly, the decarboxylated Schiff base and decarboxylated Amadori compounds of asparagine as well as the Strecker aldehyde have been proposed as direct precursors and intermediates of acrylamide .


Physical And Chemical Properties Analysis

Acrylamide is a white, odorless, crystalline substance . It is soluble in water and several organic solvents . It is produced industrially mainly as a precursor to polyacrylamides, which find many uses as water-soluble thickeners and flocculation agents .

Scientific Research Applications

Synthesis and Polymerization

  • Microwave-Assisted Direct Synthesis and Polymerization : N-((S)-1-phenylethyl)acrylamide has been utilized in direct synthesis and polymerization processes. A study by Iannelli and Ritter (2005) demonstrated the synthesis of chiral N-(1-phenylethyl)-acrylamide via microwave irradiation, leading to optically active polymers containing both acrylamide and imide structural units (Iannelli & Ritter, 2005).

Bioengineering Applications

  • Biological Cell Detachment : In bioengineering, this compound derivatives such as poly(N-isopropyl acrylamide) have been used for the nondestructive release of biological cells and proteins. This application is critical for studies involving the extracellular matrix, cell sheet engineering, and tissue transplantation (Cooperstein & Canavan, 2010).

Industrial Applications

  • Polyacrylamide Production : Acrylamide, including this compound, is extensively used to synthesize polyacrylamide. Polyacrylamide finds applications in soil conditioning, wastewater treatment, cosmetics, paper, and textile industries. Research by Friedman (2003) highlighted the extensive use of acrylamide in various industries and its safety aspects (Friedman, 2003).

Marine Applications

  • Control of Diatom Adhesion : Poly(N-isopropylacrylamide)-co–N-(1-phenylethyl) acrylamide films have been used to control the adhesion of marine diatoms. This application is significant for preventing slime films on surfaces immersed in aquatic environments (Cordeiro et al., 2010).

Polymer Science

  • Hollow Thermoresponsive Microgels : this compound derivatives like poly(N-isopropyl acrylamide) have been used to synthesize hollow, thermoresponsive microgels. Such microgels have potential applications in drug delivery and biotechnology (Nayak et al., 2005).

High-Pressure Studies

  • Polymerization Under Pressure : Studies on acrylamide under high pressure have revealed insights into hydrogen bonding and polymerization processes, which are crucial for understanding the behavior of compounds like this compound at extreme conditions (Sharma et al., 2013).

Controlled Drug Delivery

  • Facilitating Controlled Drug Delivery : this compound derivatives, particularly in the form of thermoresponsive polymers, have been explored for controlled drug delivery applications. Their thermoresponsive nature enables targeted release of drugs (Convertine et al., 2004).

Corrosion Inhibition

  • Copper Corrosion Inhibition : New acrylamide derivatives have been synthesized for use as corrosion inhibitors, showcasing the chemical versatility of compounds like this compound (Abu-Rayyan et al., 2022).

Hydrogel Applications

  • Hydrogel Drug Release : The inclusion of hydrophilic co-monomers in thermosensitive N-(isopropyl)acrylamide derivatives has been studied for its impact on drug release from hydrogels. This showcases the application of this compound in designing responsive drug delivery systems (Gasztych et al., 2019).

Concrete Engineering

  • Well Cement Internal Curing Agent : Polyacrylamide superabsorbent polymers, derived from acrylamide, have been investigated as internal curing agents to mitigate autogenous shrinkage in well cement, demonstrating the material's engineering applications (Liu et al., 2016).

Nanotechnology and Catalysis

  • Nanotechnology and Catalytic Applications : Acrylamide-based microgels, like those derived from this compound, are being explored for their potential in nanotechnology, drug delivery, sensing, and catalysis due to their responsive behavior and chemical stability (Begum et al., 2019).

Mechanism of Action

Target of Action

N-((S)-1-Phenylethyl)acrylamide, also known as N-[(1S)-1-phenylethyl]prop-2-enamide, is a derivative of acrylamide. Acrylamide is known to target the nervous system, causing neurotoxicity . It has been found to cause axonal degeneration, nerve cell apoptosis, oxidative stress, and inflammatory response .

Mode of Action

The compound interacts with its targets primarily through the formation of adducts with DNA and proteins . Acrylamide can bind to plasma proteins, primarily hemoglobin, with an as yet undefined biological consequence . It’s also known to inhibit the release of neurotransmitters, cause nerve terminal degeneration, and damage nerve structures .

Biochemical Pathways

Acrylamide is metabolized in vivo by two pathways . The first pathway involves biotransformation via cytochrome P450 2E1 (CYP2E1) to produce glycidamide . The second pathway involves coupling to glutathione in the presence of glutathione S-transferase (GST), leading to the formation of N-acetyl-S-cysteine, which is further degraded into mercapturic acrylamide acids and excreted in the urine .

Pharmacokinetics

Acrylamide is readily soluble in water and can be rapidly absorbed in the body as well as rapidly distributed in various tissues . It undergoes biotransformation and is catalyzed by glutathione S-transferase in the liver, combining with glutathione to generate N-acetyl-S-cysteine . It is further degraded into mercapturic acrylamide acids, which are excreted in the urine . This pathway is mainly responsible for acrylamide detoxification .

Result of Action

The molecular and cellular effects of acrylamide’s action include axonal degeneration of the nervous system, nerve cell apoptosis, oxidative stress, inflammatory response, and gut-brain axis homeostasis . Studies have found that acrylamide can combine with purine bases on deoxyribonucleic acid (DNA) molecules to form DNA adducts .

Action Environment

The action, efficacy, and stability of acrylamide can be influenced by environmental factors. For instance, acrylamide is widely found in a variety of fried foods and cigarettes . Occupational exposure to acrylamide can occur through the skin and respiratory tract . In aquatic environments, acrylamide has shown toxicity to algae, indicating that it can have an impact on aquatic ecosystems .

Safety and Hazards

Acrylamide is a potential cause of a wide spectrum of toxic effects and is classified as probably “carcinogenic in humans” . It can be harmful to the eyes, skin, and nervous and reproductive systems . The level of harm depends upon the dose, duration, and work being done .

properties

IUPAC Name

N-[(1S)-1-phenylethyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-3-11(13)12-9(2)10-7-5-4-6-8-10/h3-9H,1H2,2H3,(H,12,13)/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBVOJZBQNQTPRA-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20467196
Record name N-((S)-1-phenylethyl)acrylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20467196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

19035-71-3
Record name N-((S)-1-phenylethyl)acrylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20467196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-((S)-1-phenylethyl)acrylamide
Reactant of Route 2
Reactant of Route 2
N-((S)-1-phenylethyl)acrylamide
Reactant of Route 3
Reactant of Route 3
N-((S)-1-phenylethyl)acrylamide
Reactant of Route 4
Reactant of Route 4
N-((S)-1-phenylethyl)acrylamide
Reactant of Route 5
Reactant of Route 5
N-((S)-1-phenylethyl)acrylamide
Reactant of Route 6
Reactant of Route 6
N-((S)-1-phenylethyl)acrylamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.